SAR407899

Description

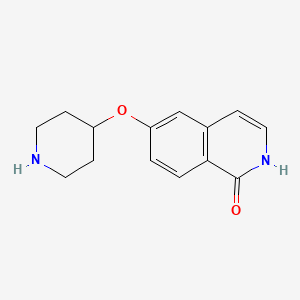

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-piperidin-4-yloxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11/h1-3,8-9,11,15H,4-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEXHQGMTHOKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923359-38-0 | |

| Record name | SAR-407899 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923359380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SAR-407899 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B974D670O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of SAR407899: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

SAR407899 is a potent and highly selective, ATP-competitive inhibitor of Rho-kinase (ROCK), a serine/threonine kinase that plays a pivotal role in a multitude of cellular functions. This technical guide delves into the core mechanism of action of this compound, presenting key experimental data, detailed protocols, and visual representations of its engagement with the RhoA/ROCK signaling pathway.

Core Mechanism: Competitive Inhibition of Rho-Kinase

This compound exerts its pharmacological effects by directly competing with ATP for the binding site on the catalytic domain of ROCK. This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating a variety of cellular processes. The primary downstream effector of the small GTPase RhoA, ROCK, is integral to signal transduction pathways that govern smooth muscle contraction, actin cytoskeleton organization, cell motility, and proliferation. By inhibiting ROCK, this compound effectively attenuates these processes, which are often dysregulated in cardiovascular diseases.

Quantitative Profile of this compound

The potency and selectivity of this compound have been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound and Comparators

| Compound | Target | Species | Ki (nM) | IC50 (nM) |

| This compound | ROCK2 | Human | 36 ± 4[1] | 135[2][3] |

| ROCK2 | Rat | 41 ± 2[1] | - | |

| ROCK1 | Human | - | 276 ± 26[3] | |

| Y-27632 | ROCK2 | Human | 114 ± 11[1] | - |

| Fasudil | ROCK2 | Human | 271 ± 14[1] | - |

Table 2: Cellular Activity of this compound

| Assay | Cell Line/Tissue | Stimulus | Effect | IC50 (nM) |

| MYPTT696 Phosphorylation | HeLa Cells | Phenylephrine (5 µmol/L) | Inhibition | - |

| Stress Fiber Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Thrombin | Inhibition | - |

| Cell Proliferation | - | Platelet-Derived Growth Factor (PDGF) | Inhibition | 5.0 ± 1.3 µM[3] |

| Chemotaxis | THP-1 | Monocyte Chemotactic Protein-1 (MCP-1) | Inhibition | 2.5 ± 1.0 µM[3] |

| Vasorelaxation | Isolated Arteries (various species and vascular beds) | Pre-contracted | Relaxation | 122 to 280[4] |

Signaling Pathway and Mechanism of Action

The canonical RhoA/ROCK pathway is initiated by the activation of the small GTPase RhoA, often triggered by G-protein coupled receptors (GPCRs). Activated RhoA (RhoA-GTP) then binds to and activates ROCK. This compound intervenes at this critical juncture.

References

SAR407899: A Selective ROCK Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK), a key downstream effector of the small GTPase RhoA.[1][2][3] The RhoA/ROCK signaling pathway plays a crucial role in a multitude of cellular processes, including smooth muscle contraction, stress fiber formation, cell adhesion, and motility.[4][5] Dysregulation of this pathway is implicated in the pathophysiology of various cardiovascular diseases, such as hypertension, as well as other conditions.[1][2][6][7] this compound has emerged as a valuable pharmacological tool for investigating the therapeutic potential of ROCK inhibition. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed protocols for key experimental assays.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity and functional effects.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators against ROCK Kinases

| Compound | Target | Species | Assay Type | Parameter | Value (nM) |

| This compound | ROCK2 | Human | Kinase Assay | Ki | 36 ± 4 |

| This compound | ROCK2 | Rat | Kinase Assay | Ki | 41 ± 2 |

| This compound | ROCK1 | Human | Kinase Assay | IC50 | 276 ± 26 |

| This compound | ROCK2 | Human | Kinase Assay | IC50 | 102 ± 19 |

| Y-27632 | ROCK2 | Human | Kinase Assay | Ki | 114 ± 11 |

| Fasudil | ROCK2 | Human | Kinase Assay | Ki | 271 ± 14 |

Data compiled from Löhn et al., 2009 and MedchemExpress product information.[1][8]

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line/Tissue | Species | Parameter | Value |

| Vasorelaxation | Isolated Arteries (various) | Mouse, Rat, Rabbit, Pig, Human | IC50 | 122 - 280 nM |

| Inhibition of MYPT1T696 Phosphorylation | HeLa Cells | Human | - | Effective at 0.1 - 3.0 µM |

| Inhibition of Stress Fiber Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Human | - | Complete block at 3 µM |

| Inhibition of Cell Proliferation (PDGF-induced) | Smooth Muscle Cells | - | IC50 | 5.0 ± 1.3 µM |

| Inhibition of Chemotaxis (MCP-1-stimulated) | THP-1 Cells | Human | IC50 | 2.5 ± 1.0 µM |

| Relaxation of Corpus Cavernosum | Corpus Cavernosum Strips | Rat, Rabbit, Human | IC50 | 0.05 - 0.29 µM |

Data compiled from Löhn et al., 2009, MedchemExpress product information, and Guagnini et al., 2012.[1][8][9]

Table 3: Selectivity of this compound against a Panel of Kinases

| Kinase | Activity | IC50 (µM) |

| 79 other kinases | Inactive | >10 |

| RSK | Weak Activity | 1 - 10 |

| PKB | Weak Activity | 1 - 10 |

| PKCδ | Weak Activity | 1 - 10 |

| MSK-1 | Weak Activity | 1 - 10 |

Data from Löhn et al., 2009.[1] this compound was tested at a concentration of 10 µmol/L.

Signaling Pathways and Experimental Workflows

ROCK Signaling Pathway

The RhoA/ROCK pathway is a central regulator of actin cytoskeleton dynamics and cell contractility. Upon activation by upstream signals, RhoA (in its GTP-bound state) binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream substrates, leading to various cellular responses.

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

The characterization of a selective ROCK inhibitor like this compound involves a multi-step process, from initial biochemical assays to in vivo efficacy studies.

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

In Vitro ROCK Kinase Inhibition Assay

Objective: To determine the in vitro potency (Ki and IC50) of this compound against ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Myosin phosphatase target subunit 1 (MYPT1) as substrate

-

ATP, [γ-32P]ATP

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

-

This compound and control inhibitors (e.g., Y-27632, Fasudil) dissolved in DMSO

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and control inhibitors in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant ROCK enzyme, and the substrate MYPT1.

-

Add the diluted inhibitors to the respective wells. Include a DMSO control (vehicle) and a no-enzyme control.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP. The final ATP concentration should be close to the Km value for the specific ROCK isoform.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, considering the ATP concentration used in the assay.

Cellular Myosin Phosphatase (MYPT1) Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit ROCK-mediated phosphorylation of MYPT1 in a cellular context.

Materials:

-

HeLa cells or other suitable cell line

-

Cell culture medium and supplements

-

Phenylephrine (or another ROCK activator)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against phosphorylated MYPT1 (e.g., anti-pMYPT1T696)

-

Primary antibody against total MYPT1

-

HRP-conjugated secondary antibody

-

Western blotting equipment and reagents

Procedure:

-

Seed HeLa cells in multi-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for a few hours before the experiment.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Stimulate the cells with a ROCK activator, such as phenylephrine (e.g., 5 µM), for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against pMYPT1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total MYPT1 to normalize for protein loading.

-

Quantify the band intensities to determine the effect of this compound on MYPT1 phosphorylation.

In Vitro Vasorelaxation Assay in Isolated Arteries

Objective: To evaluate the vasorelaxant effect of this compound on pre-contracted arterial rings.

Materials:

-

Isolated arteries (e.g., rat aorta, mesenteric arteries)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine or other vasoconstrictor

-

This compound

-

Wire myograph system

-

Data acquisition system

Procedure:

-

Euthanize the animal and carefully dissect the desired artery.

-

Clean the artery of surrounding connective and adipose tissue in ice-cold Krebs-Henseleit solution.

-

Cut the artery into small rings (e.g., 2-3 mm in length).

-

Mount the arterial rings on the wires of a myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for at least 60 minutes, with periodic changes of the buffer.

-

Gradually stretch the rings to their optimal resting tension.

-

Assess the viability of the arterial rings by contracting them with a high potassium solution (e.g., 60 mM KCl).

-

Wash the rings and allow them to return to baseline tension.

-

Pre-contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Record the changes in tension after each addition.

-

Calculate the percentage of relaxation for each concentration relative to the pre-contraction tension.

-

Determine the IC50 value from the concentration-response curve.

Monocyte Chemotaxis Assay

Objective: To assess the effect of this compound on monocyte migration towards a chemoattractant.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with supplements

-

Monocyte Chemoattractant Protein-1 (MCP-1)

-

This compound

-

Transwell inserts (with appropriate pore size, e.g., 5 µm)

-

24-well plates

-

Fluorescent dye (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Label the cells with a fluorescent dye like Calcein-AM.

-

Resuspend the labeled cells in serum-free medium.

-

Pre-incubate the cells with different concentrations of this compound or vehicle (DMSO).

-

In a 24-well plate, add the chemoattractant MCP-1 to the lower chamber. Use medium without MCP-1 as a negative control.

-

Place the Transwell inserts into the wells.

-

Add the pre-treated THP-1 cell suspension to the upper chamber of the inserts.

-

Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C in a CO2 incubator to allow for cell migration.

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

Calculate the percentage of inhibition of chemotaxis for each this compound concentration.

-

Determine the IC50 value from the dose-response curve.

In Vivo Blood Pressure Measurement in Rodent Hypertension Models

Objective: To evaluate the antihypertensive efficacy of this compound in a relevant animal model of hypertension (e.g., Spontaneously Hypertensive Rat - SHR).

Materials:

-

Spontaneously Hypertensive Rats (SHRs) and normotensive control rats (e.g., Wistar-Kyoto - WKY)

-

This compound formulated for oral administration

-

Vehicle control

-

Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system

-

Animal handling and restraining equipment

Procedure (using telemetry):

-

Surgically implant telemetry transmitters in the rats according to the manufacturer's instructions. Allow for a recovery period.

-

Record baseline blood pressure and heart rate for a few days to ensure stability.

-

Administer a single oral dose of this compound or vehicle to the rats.

-

Continuously monitor and record blood pressure and heart rate for a defined period (e.g., 24 hours) post-dosing.

-

Analyze the data to determine the time course and magnitude of the blood pressure-lowering effect of this compound.

-

For dose-response studies, use different groups of animals for each dose level.

Procedure (using tail-cuff plethysmography):

-

Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.

-

Measure baseline blood pressure and heart rate.

-

Administer a single oral dose of this compound or vehicle.

-

Measure blood pressure and heart rate at various time points post-dosing.

-

Analyze the data to assess the antihypertensive effect of this compound.

Conclusion

This compound is a well-characterized, potent, and selective ROCK inhibitor that has demonstrated significant efficacy in a range of in vitro and in vivo models.[1][2][6][7] Its favorable pharmacological profile makes it an excellent tool for investigating the diverse roles of the ROCK signaling pathway in health and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of ROCK inhibition with this compound.

References

- 1. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. corning.com [corning.com]

- 3. static.igem.org [static.igem.org]

- 4. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sartorius.com [sartorius.com]

- 8. content.abcam.com [content.abcam.com]

- 9. researchgate.net [researchgate.net]

SAR407899: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] With high affinity for both ROCK1 and ROCK2 isoforms, this compound has demonstrated significant therapeutic potential in preclinical models of cardiovascular diseases, fibrosis, and other conditions where the Rho/ROCK pathway is implicated.[3][4][5] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

The primary mechanism of this compound is the inhibition of ROCK, a serine/threonine kinase that acts as a critical downstream effector of the small GTPase RhoA.[1] The RhoA/ROCK pathway is a central regulator of actin cytoskeleton dynamics, cell adhesion, and motility. Upon activation by various stimuli, ROCK phosphorylates multiple downstream substrates, leading to a cascade of cellular events. This compound, by competitively binding to the ATP-binding pocket of ROCK, prevents these phosphorylation events and effectively blocks the downstream signaling cascade.[1][2]

Caption: this compound inhibits the core RhoA/ROCK signaling axis.

Quantitative Data: Potency and Selectivity

This compound exhibits high potency against ROCK isoforms and selectivity over other kinases. The following tables summarize key quantitative data for this compound and other commonly used ROCK inhibitors.

Table 1: Inhibitory Potency of this compound

| Target | Parameter | Value | Species | Reference |

| ROCK1 | IC50 | 276 ± 26 nM | Human | [2][6] |

| ROCK2 | IC50 | 102 ± 19 nM | Human | [2][6] |

| ROCK2 | Ki | 36 ± 4 nM | Human | [1][2] |

| ROCK2 | Ki | 41 ± 2 nM | Rat | [1][2] |

Table 2: Comparative IC50/Ki Values of ROCK Inhibitors

| Inhibitor | ROCK1 | ROCK2 | Reference |

| This compound | IC50: 276 nM | IC50: 102 nM | [2][6] |

| Y-27632 | Ki: 220 nM | Ki: 300 nM | [7] |

| Fasudil | Ki: 0.33 µM | IC50: 0.158 µM | [7] |

Downstream Signaling Pathways and Cellular Effects

Regulation of Smooth Muscle Contraction

A primary and well-characterized downstream effect of ROCK is the regulation of smooth muscle contraction. ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1), which inhibits myosin light chain (MLC) phosphatase activity. This leads to an increase in phosphorylated MLC and subsequent smooth muscle contraction. This compound blocks this pathway, leading to vasodilation and a reduction in blood pressure.[1]

Caption: this compound promotes smooth muscle relaxation via MLC phosphatase.

Cytoskeletal Reorganization and Cell Motility

ROCK plays a pivotal role in the formation of actin stress fibers and focal adhesions, which are essential for cell motility and migration. By inhibiting ROCK, this compound disrupts these processes. This has been demonstrated in studies showing that this compound blocks thrombin-induced stress fiber formation and monocyte chemotactic protein-1 (MCP-1)-stimulated chemotaxis.[1][2]

Caption: this compound modulates actin dynamics and stress fiber formation.

Cell Proliferation

The Rho/ROCK pathway is also involved in cell cycle progression and proliferation. This compound has been shown to inhibit platelet-derived growth factor (PDGF)-induced proliferation of cells in a concentration-dependent manner.[1][8]

Caption: this compound inhibits PDGF-induced cell proliferation.

Fibrosis

The Rho/ROCK pathway is a key mediator of fibrotic processes. Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine that activates the Rho/ROCK pathway, leading to the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix (ECM) proteins. ROCK inhibitors, including this compound, have been shown to ameliorate fibrosis in various models by blocking these TGF-β-induced effects.[4][9][10]

Caption: this compound exhibits anti-fibrotic effects by inhibiting TGF-β/ROCK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Western Blot for Phosphorylated MYPT1

This protocol is for the detection of phosphorylated MYPT1 in cell lysates, a direct indicator of ROCK activity.

Caption: Workflow for Western blot analysis of phosphorylated MYPT1.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or primary aortic smooth muscle cells) and grow to confluence. Serum-starve overnight, then pre-incubate with this compound at desired concentrations for 1 hour. Stimulate with a ROCK activator (e.g., phenylephrine or thrombin) for the appropriate time.[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696) overnight at 4°C.[11]

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) detection system.[11]

Thrombin-Induced Stress Fiber Formation Assay

This assay visualizes the effect of this compound on the formation of actin stress fibers.

Caption: Experimental workflow for the stress fiber formation assay.

-

Cell Culture: Seed cells (e.g., HUVECs or Swiss 3T3 cells) on glass coverslips and allow them to adhere.[12][13][14]

-

Treatment and Stimulation: Serum-starve the cells, then pre-incubate with this compound. Stimulate with thrombin to induce stress fiber formation.[12][13][14]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Staining: Stain the actin filaments with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin).

-

Imaging: Mount the coverslips and visualize the stress fibers using fluorescence microscopy.[15][16]

MCP-1-Stimulated Chemotaxis Assay

This assay quantifies the effect of this compound on the migration of monocytic cells.

References

- 1. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. End-organ protection in hypertension by the novel and selective Rho-kinase inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. End-organ protection in hypertension by the novel and selective Rho-kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. ROCK2 regulates TGF-β-induced expression of CTGF and profibrotic genes via NF-κB and cytoskeleton dynamics in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Regulation of thrombin-induced stress fibre formation in Swiss 3T3 cells by the 70-kDa S6 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thrombin promotes actin stress fiber formation in RPE through Rho/ROCK-mediated MLC phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. home.sandiego.edu [home.sandiego.edu]

Investigating the Role of SAR407899 in Cell Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell motility is a fundamental biological process crucial for a myriad of physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The intricate machinery governing cell movement is tightly regulated by a complex network of signaling pathways. Among these, the RhoA-ROCK signaling cascade has emerged as a pivotal regulator of the actin cytoskeleton, which provides the structural framework and generates the forces necessary for cell migration.

SAR407899 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Its high affinity and specificity for ROCK make it an invaluable tool for dissecting the role of this kinase in cellular processes and a potential therapeutic agent for diseases characterized by aberrant cell motility. This technical guide provides an in-depth overview of the role of this compound in cell motility, including its mechanism of action, its impact on the cytoskeleton, and detailed protocols for key experimental assays.

Mechanism of Action: Inhibition of the RhoA-ROCK Signaling Pathway

This compound exerts its effects by competitively inhibiting the ATP-binding site of ROCK kinases.[1][2] The RhoA-ROCK pathway is a central regulator of actomyosin contractility and cell morphology. The small GTPase RhoA, when activated by upstream signals, binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream substrates, leading to increased myosin light chain (MLC) phosphorylation. This phosphorylation cascade promotes the assembly of actin filaments into contractile stress fibers and the formation of focal adhesions, both of which are essential for cell migration.

By inhibiting ROCK, this compound disrupts this signaling cascade, leading to a reduction in MLC phosphorylation, disassembly of stress fibers, and altered focal adhesion dynamics.[3][4][5] This ultimately results in a decrease in cellular contractility and an inhibition of cell motility.

Data Presentation: Quantitative Effects of this compound

The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound and its effects on ROCK activity and cell motility.

| Parameter | Species | Value | Reference |

| Ki (ROCK2) | Human | 36 nM | [1] |

| Ki (ROCK2) | Rat | 41 nM | [1] |

| IC50 (ROCK1) | Human | 276 ± 26 nM | [6] |

| IC50 (ROCK2) | Human | 102 ± 19 nM | [6] |

Table 1: Biochemical Inhibition of ROCK by this compound

| Assay | Cell Line/Type | IC50 | Reference |

| Monocyte Chemotaxis | Human Monocytes | 2.5 ± 1.0 µM | [6] |

| Cell Proliferation (BrdU incorporation) | Not Specified | 5.0 ± 1.3 µM | [6] |

| Vasorelaxation | Various Arteries | 122 - 280 nM | [1] |

Table 2: Cellular Effects of this compound

Impact on Cell Motility and the Actin Cytoskeleton

The inhibition of the RhoA-ROCK pathway by this compound has profound effects on the organization of the actin cytoskeleton and, consequently, on cell motility.

Disruption of Stress Fibers

A hallmark of ROCK inhibition is the disassembly of actin stress fibers. In vitro studies have demonstrated that this compound leads to a concentration-dependent inhibition of thrombin-induced stress fiber formation.[1][2] Treatment of cells with this compound is expected to result in a significant reduction in the number and thickness of stress fibers, leading to a more relaxed cellular phenotype. This can be visualized using phalloidin staining, which specifically binds to filamentous actin (F-actin).

Inhibition of Cell Migration

Experimental Protocols

To investigate the role of this compound in cell motility, several key in vitro assays can be employed. The following sections provide detailed protocols for these experiments.

Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration.

Materials:

-

Cell line of interest

-

Culture plates (e.g., 24-well plates)

-

Sterile pipette tips (e.g., p200)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

Microscope with a camera

Protocol:

-

Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Once confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.

-

Gently wash the wells twice with PBS to remove any detached cells.

-

Replace the PBS with fresh cell culture medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).

-

Place the plate in an incubator and capture images of the scratch in the same position at time 0 and at regular intervals (e.g., 6, 12, and 24 hours).

-

Using image analysis software (e.g., ImageJ), measure the area of the cell-free "wound" at each time point.

-

Calculate the percentage of wound closure for each condition relative to the initial wound area at time 0.

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of individual cells through a porous membrane.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) and companion plates

-

Cell line of interest

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)

-

This compound stock solution

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., crystal violet or DAPI)

-

Microscope

Protocol:

-

Place the transwell inserts into the wells of a 24-well plate.

-

Add cell culture medium containing a chemoattractant to the lower chamber of each well.

-

In a separate tube, resuspend serum-starved cells in serum-free medium containing the desired concentrations of this compound or a vehicle control.

-

Add the cell suspension to the upper chamber of each transwell insert.

-

Incubate the plate for a duration appropriate for the cell type (typically 4-24 hours).

-

After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.

-

Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution.

-

Stain the fixed cells with a suitable stain.

-

Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert.

-

Calculate the average number of migrated cells per field for each condition.

Visualization of the Actin Cytoskeleton

Phalloidin staining is a common method to visualize F-actin within cells.

Materials:

-

Cells grown on coverslips

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

Mounting medium with DAPI (to stain nuclei)

-

Fluorescence microscope

Protocol:

-

Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the desired time.

-

Gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells twice with PBS.

-

Incubate the cells with a solution of fluorescently-labeled phalloidin in PBS for 20-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI.

-

Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

Conclusion

This compound is a powerful research tool for investigating the role of the RhoA-ROCK signaling pathway in cell motility. Its high potency and selectivity allow for the specific interrogation of ROCK function in various cellular contexts. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively and qualitatively assess the impact of this compound on cell migration and cytoskeletal organization. Such studies will not only enhance our fundamental understanding of cell motility but also contribute to the development of novel therapeutic strategies for diseases driven by aberrant cell migration.

References

- 1. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unlocking Therapeutic Avenues: A Technical Guide to the ROCK Inhibitor SAR407899

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of SAR407899, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This compound has demonstrated significant promise in preclinical models of cardiovascular diseases, particularly hypertension and erectile dysfunction. This document provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway

This compound is an ATP-competitive inhibitor of ROCK, with high potency and selectivity. The RhoA/ROCK signaling pathway is a critical regulator of numerous cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration. In vascular smooth muscle cells, activation of this pathway leads to vasoconstriction and contributes to the pathophysiology of hypertension. By inhibiting ROCK, this compound effectively counteracts these effects, leading to vasodilation and a reduction in blood pressure.

dot

Caption: this compound inhibits the RhoA/ROCK signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | Assay Type | Value | Reference |

| ROCK2 | Human | Ki | 36 ± 4 nM | [1][2] |

| ROCK2 | Rat | Ki | 41 ± 2 nM | [1][2] |

| ROCK2 | Human | IC50 | 135 nM | [3] |

| ROCK1 | Human | IC50 | 276 ± 26 nM | [3] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Stimulus | IC50 | Reference |

| MYPT1 Phosphorylation | HeLa | Phenylephrine | ~1 µM | [3] |

| Chemotaxis | THP-1 | MCP-1 | 2.5 ± 1.0 µM | [1] |

| Proliferation | Human Aortic SMCs | PDGF | 5.0 ± 1.3 µM | [1] |

Table 3: In Vivo Antihypertensive Efficacy of this compound (Oral Administration)

| Animal Model | Dose (mg/kg) | Max. Blood Pressure Reduction (mmHg) | Reference |

| Spontaneously Hypertensive Rat (SHR) | 3 | 26 ± 4 | [4] |

| Spontaneously Hypertensive Rat (SHR) | 10 | ~40 | [1] |

| DOCA-Salt Hypertensive Rat | 3 | ~30 | [5] |

| DOCA-Salt Hypertensive Rat | 10 | ~50 | [5] |

| L-NAME Hypertensive Rat | 3 | ~40 | [5] |

| L-NAME Hypertensive Rat | 10 | ~60 | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Hypertension Models

dot

References

SAR407899: A Technical Guide to a Next-Generation Rho-Kinase Inhibitor for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Core Principles of SAR407899

This compound is a potent and selective, ATP-competitive inhibitor of Rho-kinase (ROCK).[1][2][3][4] Its mechanism of action centers on the modulation of the RhoA/ROCK signaling pathway, a critical regulator of cardiovascular physiology and pathology. Increased activity of this pathway is implicated in vasoconstriction and elevated blood pressure.[1][3][4] By inhibiting ROCK, this compound effectively counters these effects, demonstrating significant promise in preclinical models of cardiovascular disease. This document provides a comprehensive technical overview of this compound, presenting key data, detailed experimental methodologies, and visual representations of its mechanism and experimental applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating comparison of its potency and efficacy across various experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species/Cell Line | Value | Reference(s) |

| Ki (ROCK2) | Human | 36 ± 4 nM | [1][2][3] |

| Rat | 41 ± 2 nM | [1][2][3] | |

| IC50 (ROCK1) | Human | 276 ± 26 nM | [2] |

| IC50 (ROCK2) | Human | 102 ± 19 nM | [2] |

| IC50 (Vasorelaxation) | Various Isolated Arteries | 122 - 280 nM | [1][2][3][4] |

| IC50 (Chemotaxis) | THP-1 Cells | 2.5 ± 1.0 µM | [1][2] |

| IC50 (Proliferation) | Human Aortic Smooth Muscle Cells | 5.0 ± 1.3 µM | [2] |

Table 2: Comparative In Vitro Potency of ROCK Inhibitors

| Compound | Ki (Human ROCK2) |

| This compound | 36 ± 4 nM |

| Y-27632 | 114 ± 11 nM |

| Fasudil | 271 ± 14 nM |

Data compiled from Lohn et al., 2009.[1]

Table 3: In Vivo Antihypertensive Efficacy of this compound (Oral Administration)

| Animal Model | Dose Range (mg/kg) | Outcome | Reference(s) |

| Spontaneously Hypertensive Rats (SHR) | 3 - 30 | Dose-dependent reduction in blood pressure | [1][3] |

| Stroke-Prone SHR | 3 - 30 | Dose-dependent reduction in blood pressure | |

| NG-nitro-L-arginine methyl ester (L-NAME) Induced Hypertension | 3 - 30 | Dose-dependent reduction in blood pressure | [5][6][7] |

| Deoxycorticosterone-acetate (DOCA)-salt Induced Hypertension | 3 - 30 | Dose-dependent reduction in blood pressure | [5][6][7] |

| Hypertensive dTg hRen-hAgt Mice | 10 | ~70 mmHg decrease in mean arterial blood pressure |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided to illustrate the mechanism of action of this compound and the workflows of key experimental protocols.

Caption: Mechanism of action of this compound in smooth muscle cells.

Caption: General workflow for in vivo hypertension studies.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro ROCK Inhibition Assay

This protocol is a generalized procedure based on standard kinase assay methodologies.

-

Objective: To determine the in vitro inhibitory potency (Ki and IC50) of this compound against ROCK1 and ROCK2.

-

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Kinase substrate (e.g., a peptide derived from MYPT1)

-

ATP

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

This compound and reference compounds (Y-27632, fasudil)

-

Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound and reference compounds in the assay buffer.

-

In a 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitor.

-

Initiate the kinase reaction by adding a solution of ATP (e.g., a final concentration of 40 µM).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Determine the IC50 values by fitting the data to a four-parameter logistic equation.

-

For Ki determination, perform the assay with varying concentrations of both the inhibitor and ATP to assess the mode of inhibition (ATP-competitive).

-

Cellular Assays

4.2.1. Inhibition of Thrombin-Induced Stress Fiber Formation

-

Objective: To assess the effect of this compound on cytoskeletal reorganization in endothelial cells.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Procedure:

-

Culture HUVECs on glass coverslips until they reach sub-confluency.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 3 µM) for a specified duration.

-

Stimulate the cells with thrombin to induce stress fiber formation.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Stain the actin filaments with fluorescently labeled phalloidin.

-

Visualize the cells using fluorescence microscopy and assess the degree of stress fiber formation in treated versus untreated cells.

-

4.2.2. Inhibition of Cell Proliferation

-

Objective: To evaluate the anti-proliferative effects of this compound on vascular smooth muscle cells.

-

Cell Line: Human Aortic Smooth Muscle Cells (HASMCs).

-

Procedure:

-

Seed HASMCs in a 96-well plate and allow them to adhere.

-

Synchronize the cells by serum starvation.

-

Treat the cells with various concentrations of this compound in the presence of a mitogen, such as platelet-derived growth factor (PDGF).

-

After an incubation period (e.g., 24 hours), assess cell proliferation using a standard method such as the MTT assay or by measuring 5-bromodeoxyuridine (BrdU) incorporation.[2]

-

Calculate the IC50 for the inhibition of proliferation.

-

Ex Vivo Vasorelaxation Studies

-

Objective: To determine the vasorelaxant potency of this compound on isolated arteries.

-

Tissues: Arteries from various species (e.g., rat aorta, porcine coronary arteries).

-

Procedure:

-

Isolate arterial rings and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Pre-contract the arterial rings with a vasoconstrictor agent such as phenylephrine.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration.

-

Calculate the IC50 for vasorelaxation.

-

In Vivo Hypertension Models

4.4.1. L-NAME-Induced Hypertension

-

Objective: To evaluate the antihypertensive effect of this compound in a model of nitric oxide deficiency-induced hypertension.

-

Induction of Hypertension: Administer NG-nitro-L-arginine methyl ester (L-NAME) in the drinking water at a concentration of 40 mg/kg/day for several weeks (e.g., 4-7 weeks).[8][9][10][11]

-

Treatment: Administer this compound orally at doses ranging from 3 to 30 mg/kg once daily.

-

Blood Pressure Measurement: Monitor systolic and diastolic blood pressure regularly using non-invasive tail-cuff plethysmography or continuously via radiotelemetry.[10]

4.4.2. DOCA-Salt-Induced Hypertension

-

Objective: To assess the efficacy of this compound in a model of mineralocorticoid-induced, salt-sensitive hypertension.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Hypertension:

-

Perform a unilateral nephrectomy.

-

Allow the animals to recover for approximately one to two weeks.

-

Implant a deoxycorticosterone-acetate (DOCA) pellet or administer subcutaneous injections of DOCA (e.g., 20-25 mg/kg twice weekly).

-

Provide the rats with drinking water containing 1% NaCl.

-

-

Treatment: Administer this compound orally at doses ranging from 3 to 30 mg/kg once daily.

-

Blood Pressure Measurement: As described for the L-NAME model.

Conclusion

This compound is a highly potent and selective ROCK inhibitor with a well-characterized mechanism of action. The data presented in this technical guide demonstrate its significant potential in cardiovascular research, particularly in the context of hypertension and other diseases characterized by increased vascular tone and remodeling. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers seeking to investigate the therapeutic utility of this compound and to further elucidate the role of the RhoA/ROCK signaling pathway in cardiovascular disease.

References

- 1. researchgate.net [researchgate.net]

- 2. End-organ protection in hypertension by the novel and selective Rho-kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]

- 7. Effect of Lutein on L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. ijvets.com [ijvets.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]

SAR407899: A Technical Guide on its Role in Hypertension and Vasodilation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 is a potent and selective inhibitor of Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in the regulation of vascular smooth muscle contraction and actin cytoskeleton organization.[1][2] Increased ROCK activity is associated with vasoconstriction and elevated blood pressure, making it a key therapeutic target for cardiovascular diseases such as hypertension.[1][2] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols from preclinical studies, and illustrating the core signaling pathways involved in its mechanism of action. This compound has demonstrated superior antihypertensive efficacy compared to older ROCK inhibitors like fasudil and Y-27632 in various rodent models of hypertension.[1][2][3]

Core Mechanism of Action: Rho-Kinase Inhibition

This compound is an ATP-competitive inhibitor of ROCK, with equipotent activity against both human and rat-derived ROCK2.[1][3] The inhibition of ROCK by this compound leads to the dephosphorylation of myosin light chain (MLC), resulting in smooth muscle relaxation and vasodilation.[4][5] This mechanism is independent of nitric oxide (NO) signaling, which is a key pathway targeted by other classes of vasodilators.[4]

The RhoA/ROCK signaling pathway is a central regulator of smooth muscle contraction. Vasoactive agents such as angiotensin II, noradrenaline, and endothelin-1 activate G-protein-coupled receptors, leading to the activation of the small GTPase RhoA.[4][5] Activated RhoA, in its GTP-bound state, then activates ROCK.[5] ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation of MLC and promoting actin-myosin interaction and smooth muscle contraction.[5] this compound directly interferes with this cascade by inhibiting ROCK's kinase activity.

References

- 1. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Erectile properties of the Rho-kinase inhibitor this compound in diabetic animals and human isolated corpora cavernosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding and targeting the Rho kinase pathway in erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SAR407899 in Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor, and its significant role in the regulation of smooth muscle contraction. Through a comprehensive review of preclinical data, this document outlines the mechanism of action, quantitative efficacy, and experimental validation of this compound as a powerful vasodilator.

Introduction to Smooth Muscle Contraction and the Rho/ROCK Pathway

Smooth muscle contraction is a fundamental physiological process critical for the function of various organ systems, including the cardiovascular, respiratory, and gastrointestinal tracts. The contractile state of smooth muscle is primarily regulated by the phosphorylation of the 20-kDa regulatory light chain of myosin II (LC20). This phosphorylation is controlled by the balance between the activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP).

While intracellular calcium levels are a key determinant of MLCK activity, a calcium-independent mechanism, known as calcium sensitization, also plays a crucial role. This pathway is predominantly governed by the RhoA/Rho-kinase (ROCK) signaling cascade.[1] Agonist stimulation of G-protein-coupled receptors on the smooth muscle cell surface leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, stimulates its downstream effector, ROCK.[1]

ROCK, a serine/threonine kinase, enhances smooth muscle contraction through two primary mechanisms:

-

Inhibition of MLCP: ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of MLCP, which inhibits its phosphatase activity.[2] This leads to a net increase in the phosphorylated state of LC20 for a given level of calcium, resulting in enhanced contraction.

-

Direct Phosphorylation of LC20: ROCK can also directly phosphorylate LC20 at Ser-19, further promoting the interaction between actin and myosin and leading to contraction.[1]

Given its central role in smooth muscle contraction, the Rho/ROCK pathway has emerged as a key therapeutic target for conditions characterized by smooth muscle hypercontractility, such as hypertension and other cardiovascular diseases.[1][3]

This compound: A Potent and Selective ROCK Inhibitor

This compound is a novel, ATP-competitive inhibitor of Rho-kinase.[2][3] It has demonstrated high potency and selectivity for ROCK, positioning it as a significant compound for investigating the therapeutic potential of ROCK inhibition.

Mechanism of Action

This compound exerts its effects by directly binding to the ATP-binding pocket of ROCK, preventing the kinase from phosphorylating its downstream substrates. This inhibition of ROCK activity leads to a decrease in the phosphorylation of MYPT1, thereby increasing MLCP activity.[2][3] The resulting dephosphorylation of LC20 leads to smooth muscle relaxation and vasodilation.

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

Caption: Signaling pathway of this compound-mediated smooth muscle relaxation.

Quantitative Data

The potency and selectivity of this compound have been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound and Comparators

| Compound | Target | Species | Ki (nM) | IC50 (nM) |

| This compound | ROCK2 | Human | 36 ± 4[3] | 102 ± 19[4] |

| ROCK2 | Rat | 41 ± 2[3] | - | |

| ROCK1 | Human | - | 276 ± 26[4] | |

| Y-27632 | ROCK2 | Human | 114 ± 11[3] | - |

| Fasudil | ROCK2 | Human | 271 ± 14[3] | - |

Table 2: In Vitro Functional Activity of this compound in Pre-contracted Arteries

| Tissue | Species | Pre-contraction Agent | IC50 (nM) |

| Isolated Arteries (various) | Various | - | 122 - 280[3][5] |

| Rat Corpus Cavernosum | Rat | Phenylephrine | 70[4] |

| Diabetic Rat Corpus Cavernosum | Rat | Phenylephrine | 50[4] |

| Rabbit Corpus Cavernosum | Rabbit | Phenylephrine | 400[6] |

| Human Corpus Cavernosum | Human | Phenylephrine | 180[6] |

Table 3: Cellular Activity of this compound

| Assay | Cell Type | IC50 (µM) |

| Inhibition of 5-bromodeoxyuridine incorporation | - | 5.0 ± 1.3[4] |

| Inhibition of THP-1 migration | THP-1 | 2.5 ± 1.0[4] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

ROCK Enzymatic Activity Assay

Objective: To determine the inhibitory constant (Ki) of this compound against ROCK.

Methodology:

-

Recombinant human or rat-derived ROCK2 is used as the enzyme source.

-

A specific peptide substrate for ROCK is utilized.

-

The assay is performed in the presence of ATP, typically at a concentration close to its Km for ROCK.

-

This compound is added at varying concentrations.

-

The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature.

-

The phosphorylation of the substrate is measured, often using a method that detects the incorporation of radiolabeled phosphate from [γ-33P]ATP or through fluorescence-based detection.

-

Ki values are calculated using the Cheng-Prusoff equation, based on the IC50 values obtained from concentration-response curves.

Caption: Workflow for determining the Ki of this compound against ROCK.

In Vitro Vascular Function Studies

Objective: To assess the vasorelaxant activity of this compound on isolated arterial rings.

Methodology:

-

Arteries (e.g., aorta, coronary arteries, corpus cavernosum) are isolated from various species (e.g., rat, rabbit, human).

-

The arteries are cut into rings and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

The rings are connected to isometric force transducers to record changes in tension.

-

The arterial rings are pre-contracted with a vasoactive agent such as phenylephrine or endothelin-1 to induce a stable level of smooth muscle tone.

-

Cumulative concentrations of this compound are added to the organ bath.

-

The resulting relaxation of the arterial rings is measured and expressed as a percentage of the pre-contraction tension.

-

IC50 values are determined from the concentration-response curves.

Caption: Workflow for assessing the vasorelaxant effects of this compound.

Cellular Assays for ROCK Activity

Objective: To confirm the inhibition of ROCK-mediated signaling in a cellular context.

Methodology (Inhibition of MYPT Phosphorylation):

-

Primary rat aortic smooth muscle cells or other suitable cell lines (e.g., HeLa) are cultured.

-

The cells are stimulated with an agonist (e.g., phenylephrine) to activate the Rho/ROCK pathway.

-

Cells are co-incubated with varying concentrations of this compound.

-

Following incubation, the cells are lysed, and protein extracts are prepared.

-

The phosphorylation status of MYPT1 at specific ROCK-sensitive sites (e.g., Thr696) is determined by Western blotting using phospho-specific antibodies.[3]

-

The reduction in MYPT1 phosphorylation in the presence of this compound indicates the inhibition of ROCK activity.

Conclusion

This compound is a potent and selective inhibitor of Rho-kinase that effectively induces smooth muscle relaxation. Its mechanism of action, centered on the inhibition of the RhoA/ROCK pathway and the subsequent increase in myosin light chain phosphatase activity, is well-supported by robust preclinical data. The quantitative data from biochemical, cellular, and tissue-based assays consistently demonstrate its superiority over older generation ROCK inhibitors such as fasudil and Y-27632.[3] The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this compound and other ROCK inhibitors in the context of smooth muscle physiology and pathology. The significant vasorelaxant properties of this compound underscore the therapeutic potential of targeting the Rho/ROCK pathway for the treatment of diseases characterized by excessive smooth muscle contraction, particularly hypertension.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Erectile properties of the Rho-kinase inhibitor this compound in diabetic animals and human isolated corpora cavernosa - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on SAR407899 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] While extensively characterized in the context of cardiovascular diseases, its direct preclinical evaluation in oncology remains limited in publicly available literature. This guide synthesizes the existing pharmacological data for this compound, outlines the critical role of the ROCK signaling pathway in cancer, and provides a framework for potential cancer-related research based on the compound's known mechanism of action. The information presented here is intended to inform the design of future preclinical studies investigating this compound as a potential anti-cancer agent.

Introduction to this compound

This compound is a novel small molecule inhibitor of ROCK, a serine/threonine kinase that is a key effector of the small GTPase RhoA.[1] It acts by competing with ATP for binding to the kinase domain of ROCK.[1] The RhoA/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, motility, proliferation, and apoptosis, all of which are fundamental to cancer progression.[3][4]

Pharmacological Profile of this compound

Mechanism of Action

This compound is an ATP-competitive inhibitor of ROCK1 and ROCK2.[1] By blocking the kinase activity of ROCK, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the cellular functions regulated by this pathway.

In Vitro Potency and Selectivity

Comprehensive in vitro studies have demonstrated the high potency and selectivity of this compound. The following table summarizes key quantitative data from biochemical and cellular assays.

| Parameter | Species | Value | Reference |

| Ki (ROCK2) | Human | 36 nM | [1] |

| Rat | 41 nM | [1] | |

| IC50 (ROCK1) | Human | 276 ± 26 nM (in the presence of 40 µM ATP) | |

| IC50 (ROCK2) | Human | 102 ± 19 nM (in the presence of 40 µM ATP) | |

| IC50 (Inhibition of cell proliferation) | Not Specified | 5.0 ± 1.3 µM (BrdU incorporation) | |

| IC50 (Inhibition of chemotaxis) | Human (THP-1 cells) | 2.5 ± 1.0 µM | |

| IC50 (Vasorelaxation) | Various | 122 - 280 nM | [1] |

Table 1: Summary of In Vitro Quantitative Data for this compound

This compound has been shown to be highly selective for ROCK over a wide range of other kinases and receptors.[1]

The ROCK Signaling Pathway in Cancer

The RhoA/ROCK signaling pathway is frequently dysregulated in various cancers and plays a multifaceted role in tumor progression, including:

-

Tumor Cell Invasion and Metastasis: ROCK signaling promotes the formation of stress fibers and focal adhesions, which are essential for cell contractility and motility, thereby facilitating cancer cell invasion and metastasis.[3][4]

-

Cell Proliferation and Survival: The pathway can influence cell cycle progression and inhibit apoptosis, contributing to tumor growth.[3]

-

Angiogenesis: ROCK signaling is implicated in the regulation of endothelial cell function and the formation of new blood vessels that supply tumors.[3]

Given the central role of this pathway, ROCK inhibitors are being investigated as potential anti-cancer therapeutics. Other ROCK inhibitors, such as fasudil and Y-27632, have shown anti-tumor activity in various preclinical cancer models.[3]

Postulated Anti-Cancer Effects of this compound

Based on its potent ROCK inhibition, this compound is hypothesized to exert anti-cancer effects through the following mechanisms:

-

Inhibition of Metastasis: By disrupting the actin cytoskeleton and reducing cell contractility, this compound may inhibit the invasion of cancer cells into surrounding tissues and their subsequent metastatic spread.

-

Reduction of Tumor Growth: Through its anti-proliferative effects, this compound could potentially slow or halt the growth of primary tumors.

-

Modulation of the Tumor Microenvironment: ROCK signaling is also involved in the function of cancer-associated fibroblasts and immune cells within the tumor microenvironment. Inhibition of ROCK could potentially alter this environment to be less supportive of tumor growth.

Experimental Protocols for Preclinical Cancer Studies

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of this compound on the viability and proliferation of various cancer cell lines.

-

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., breast, lung, colon, prostate cancer lines) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.

-

Assessment:

-

MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

BrdU Incorporation Assay: During the last few hours of treatment, add BrdU to the wells. After incubation, fix and denature the DNA, and detect incorporated BrdU using an anti-BrdU antibody. Measure the signal to quantify cell proliferation.

-

-

Data Analysis: Calculate the IC50 values for cell viability and proliferation.

-

Cell Migration and Invasion Assays

-

Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.

-

Methodology:

-

Transwell Migration Assay:

-

Seed cancer cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media.

-

Add media with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Treat cells in the upper chamber with various concentrations of this compound.

-

After a suitable incubation period (e.g., 24 hours), fix and stain the cells that have migrated to the lower surface of the insert.

-

Count the migrated cells under a microscope.

-

-

Matrigel Invasion Assay:

-

The protocol is similar to the migration assay, but the Transwell inserts are pre-coated with Matrigel to simulate the extracellular matrix.

-

-

Data Analysis: Quantify the number of migrated or invaded cells and compare the treated groups to the control.

-

Western Blot Analysis of ROCK Pathway Inhibition

-

Objective: To confirm the on-target activity of this compound in cancer cells by assessing the phosphorylation of downstream ROCK substrates.

-

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Myosin Light Chain (p-MLC) and phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1), as well as total MLC, total MYPT1, and a loading control (e.g., GAPDH).

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

-

Visualizations

Signaling Pathway Diagram

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of this compound in cancer cell lines.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of ROCK. While its development has primarily focused on cardiovascular indications, its mechanism of action strongly suggests potential utility in oncology. The dysregulation of the RhoA/ROCK pathway is a hallmark of many cancers, and its inhibition has been shown to be a valid anti-cancer strategy in preclinical models with other agents.

Future research should focus on conducting comprehensive preclinical studies of this compound in a panel of cancer cell lines and in relevant in vivo tumor models. Such studies are essential to validate the therapeutic potential of this compound in oncology and to provide the necessary data to support its potential clinical development for the treatment of cancer. Key areas to investigate include its effects on tumor growth, metastasis, and the tumor microenvironment, as well as its potential for combination therapies with existing anti-cancer drugs.

References

- 1. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

SAR407899: A Potent ROCK Inhibitor with Therapeutic Potential in Neuroscience and Neurodegeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). With high affinity for both ROCK1 and ROCK2 isoforms, this compound has been extensively characterized for its vasodilatory and anti-hypertensive properties. The ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal dynamics, cell migration, and apoptosis. Emerging evidence implicates aberrant ROCK activity in the pathophysiology of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, established preclinical data, and a detailed exploration of its potential applications in neuroscience and neurodegeneration based on the well-documented role of ROCK inhibition in these fields. While direct experimental evidence for this compound in neurological models is not yet publicly available, this document aims to provide a foundational resource for researchers interested in investigating its therapeutic potential for neurological disorders.

Introduction to this compound and the RhoA/ROCK Signaling Pathway

This compound is a small molecule inhibitor that targets the serine/threonine kinases ROCK1 and ROCK2. These kinases are the primary downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling cascade is a pivotal pathway that translates extracellular signals into intracellular cytoskeletal changes and other cellular responses.

The activation of this pathway is initiated by the binding of various extracellular ligands (e.g., growth factors, neurotransmitters, and inflammatory cytokines) to their corresponding cell surface receptors. This engagement activates RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a multitude of downstream substrates, including Myosin Light Chain (MLC) phosphatase (MYPT), leading to an increase in MLC phosphorylation and subsequent actin-myosin contractility. This regulation of the cytoskeleton influences cell shape, adhesion, motility, and neurite outgrowth.[1][2]

Given the ubiquitous nature of the RhoA/ROCK pathway, its dysregulation has been implicated in a wide array of pathologies. In the central nervous system (CNS), hyperactivation of ROCK signaling is associated with neurite retraction, inhibition of axonal regeneration, neuroinflammation, and neuronal apoptosis, all of which are hallmark features of neurodegenerative diseases.[3]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of ROCK, binding to the kinase domain and preventing the phosphorylation of its downstream targets. It exhibits high potency against both human and rat ROCK2, with inhibition constant (Ki) values in the nanomolar range.[4][5] Notably, this compound is approximately 8-fold more potent than the well-characterized ROCK inhibitor, fasudil.[4] Its selectivity has been demonstrated against a large panel of other kinases and receptors.[4]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound based on published preclinical studies.

| Parameter | Value | Species/System | Reference |

| ROCK2 Inhibition (Ki) | 36 ± 4 nM | Human | [5] |

| 41 ± 2 nM | Rat | [5] | |

| ROCK1 Inhibition (IC50) | 276 ± 26 nM | Human (at 40 µM ATP) | [6] |

| ROCK2 Inhibition (IC50) | 102 ± 19 nM | Human (at 40 µM ATP) | [6] |

| Vasorelaxation (IC50) | 122 - 280 nM | Various isolated arteries | [4] |

| Inhibition of THP-1 Cell Migration (IC50) | 2.5 ± 1.0 µM | Human monocytic cells | [6] |

| Inhibition of 5-bromodeoxyuridine incorporation (IC50) | 5.0 ± 1.3 µM | Cells | [6] |

Signaling Pathway and Experimental Workflow Visualizations

RhoA/ROCK Signaling Pathway

The following diagram illustrates the canonical RhoA/ROCK signaling cascade and the point of inhibition by this compound.

General Experimental Workflow for Investigating a ROCK Inhibitor in a Neurodegenerative Disease Model

This diagram outlines a typical preclinical workflow for evaluating a ROCK inhibitor like this compound in a mouse model of Alzheimer's disease.

Potential Applications in Neuroscience and Neurodegeneration

While direct studies on this compound in the context of neuroscience are limited, the extensive research on other ROCK inhibitors, such as fasudil and Y-27632, provides a strong rationale for its investigation in various neurological and neurodegenerative conditions. The following sections outline the potential therapeutic avenues for this compound based on the established roles of ROCK inhibition in the CNS.

Disclaimer: The following applications are speculative for this compound and are based on findings from other ROCK inhibitors.

Promotion of Axonal Regeneration and Neurite Outgrowth

In the adult CNS, axonal regeneration after injury is severely limited by inhibitory molecules present in myelin and the glial scar. These inhibitors often converge on the RhoA/ROCK pathway to induce growth cone collapse and neurite retraction.[3] Pharmacological inhibition of ROCK has been shown to overcome this inhibition and promote axonal growth.[7]

-

Potential Application: this compound could be investigated as a therapeutic agent to promote axonal regeneration following spinal cord injury, traumatic brain injury, or stroke.

Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of many neurodegenerative diseases. Activated microglia can release pro-inflammatory cytokines, contributing to neuronal damage. The RhoA/ROCK pathway is implicated in the regulation of microglial activation and migration.[3] Inhibition of ROCK has been demonstrated to suppress the production of pro-inflammatory mediators by activated microglia.

-